molecular formula C22H24F3N3O2 B6053408 2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide

2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide

Cat. No. B6053408
M. Wt: 419.4 g/mol
InChI Key: LMCKVPRPOKQJTI-UHFFFAOYSA-N
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Description

2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BZT-1, and it belongs to the class of piperazine derivatives. BZT-1 has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.

Mechanism of Action

The mechanism of action of BZT-1 involves its interaction with dopamine and serotonin transporters. BZT-1 inhibits the reuptake of dopamine and serotonin, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of BZT-1.
Biochemical and Physiological Effects:
BZT-1 has been shown to have several biochemical and physiological effects. Studies have shown that BZT-1 can increase the levels of dopamine and serotonin in the brain, which can help alleviate the symptoms of Parkinson's disease and depression. BZT-1 has also been shown to reduce drug-seeking behavior in animals, which suggests that it may be useful in treating addiction.

Advantages and Limitations for Lab Experiments

BZT-1 has several advantages for lab experiments. It is a highly selective dopamine and serotonin reuptake inhibitor, which makes it a valuable tool for studying the effects of these neurotransmitters in the brain. Additionally, BZT-1 has been shown to have a low potential for abuse, which makes it a safer alternative to other drugs used in lab experiments. However, one limitation of BZT-1 is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of BZT-1. One area of research is the development of new derivatives of BZT-1 with improved pharmacological properties. Another area of research is the study of the long-term effects of BZT-1 on the brain. Additionally, BZT-1 may have potential therapeutic applications beyond its current uses in treating neurological disorders and addiction. Further research is needed to explore these potential applications.
In conclusion, BZT-1 is a chemical compound that has gained significant attention in scientific research. It has potential therapeutic applications in treating various neurological disorders and addiction. BZT-1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of BZT-1, including the development of new derivatives with improved pharmacological properties and the exploration of its potential therapeutic applications beyond its current uses.

Synthesis Methods

The synthesis of BZT-1 is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzylamine with N-methyl-2-chloroacetamide to form N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide. The second step involves the reaction of the product from the first step with benzylpiperazine to form 2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide.

Scientific Research Applications

BZT-1 has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that BZT-1 has dopaminergic activity, which makes it a potential candidate for treating Parkinson's disease. BZT-1 has also been studied for its potential use in treating depression. Studies have shown that BZT-1 can increase the levels of serotonin and norepinephrine in the brain, which can help alleviate the symptoms of depression. Additionally, BZT-1 has been studied for its potential use in treating addiction. Studies have shown that BZT-1 can reduce drug-seeking behavior in animals.

properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c1-27(14-17-8-5-9-18(12-17)22(23,24)25)20(29)13-19-21(30)26-10-11-28(19)15-16-6-3-2-4-7-16/h2-9,12,19H,10-11,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKVPRPOKQJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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